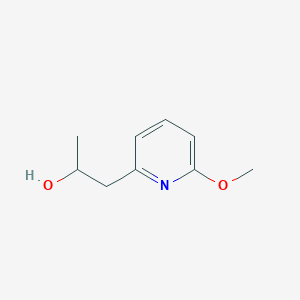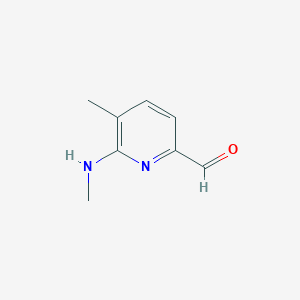
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl group at the 5th position, a methylamino group at the 6th position, and a formyl group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-methylamino-2-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 5-Methyl-6-methylaminopyridine-2-carboxylic acid
Reduction: 5-Methyl-6-methylaminopyridine-2-methanol
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives
科学的研究の応用
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into the medicinal properties of this compound and its derivatives may lead to the development of new drugs for various diseases.
Industry: It can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 5-Methyl-6-methylamino-2-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the formyl group allows for potential interactions with nucleophiles, while the methylamino group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
5-Methylpyridine-2-carboxaldehyde: Lacks the methylamino group at the 6th position.
6-Methylpyridine-2-carboxaldehyde: Lacks the methyl group at the 5th position.
2-Picoline-6-carboxaldehyde: Similar structure but with different substituents.
Uniqueness
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde is unique due to the presence of both a methyl group and a methylamino group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
5-methyl-6-(methylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-7(5-11)10-8(6)9-2/h3-5H,1-2H3,(H,9,10) |
InChIキー |
XLOYWTUSXOWPRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)C=O)NC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
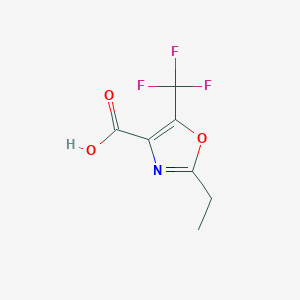
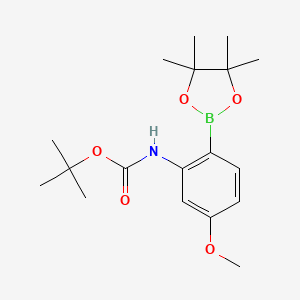
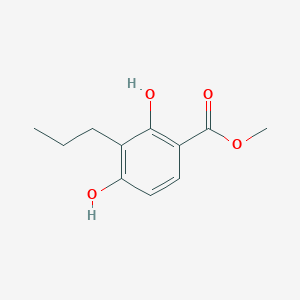
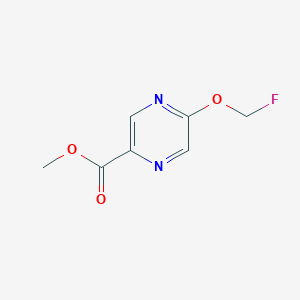
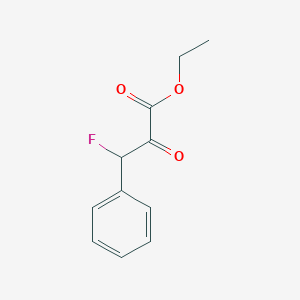
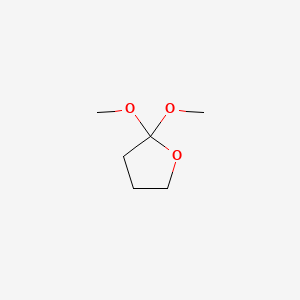
![4'-hydroxy-2-methyl-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B8686373.png)
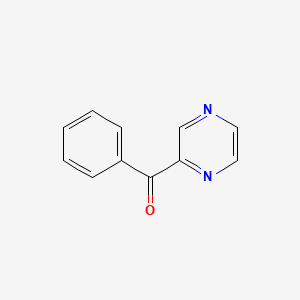

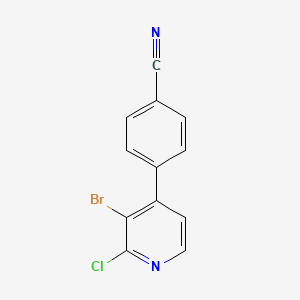
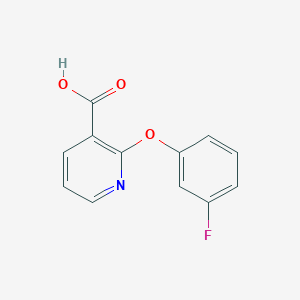
![4-bromo-N-[2-(dimethylamino)ethyl]-3-methylBenzamide](/img/structure/B8686405.png)
![Ethyl 4-[2-(4-fluorophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B8686417.png)
